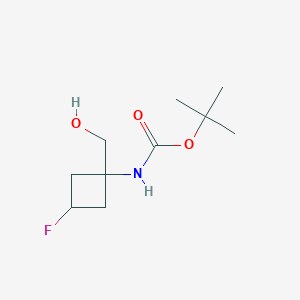

1-(Boc-amino)-3-fluorocyclobutane-1-methanol

Description

Properties

IUPAC Name |

tert-butyl N-[3-fluoro-1-(hydroxymethyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-10(6-13)4-7(11)5-10/h7,13H,4-6H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIXJRTXFCDVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide details a robust and logical synthetic pathway for the preparation of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol, a valuable fluorinated amino alcohol building block for pharmaceutical and medicinal chemistry applications. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is structured to provide both a high-level strategic overview and detailed, actionable protocols for researchers in the field. All key transformations are supported by authoritative literature, and quantitative data is presented for clarity.

Introduction: The Significance of Fluorinated Cyclobutane Scaffolds

Fluorine-containing molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The rigid cyclobutane scaffold provides a three-dimensional framework that can effectively mimic acyclic systems while restricting conformational flexibility, a desirable trait for optimizing ligand-receptor interactions. The target molecule, 1-(Boc-amino)-3-fluorocyclobutane-1-methanol, combines these features, making it a highly valuable chiral building block for the synthesis of novel therapeutic agents.

This guide will elucidate a multi-step synthesis commencing from the readily accessible starting material, 3-oxocyclobutane-1-carboxylic acid, and proceeding through key intermediates to the final product. The chosen synthetic strategy prioritizes efficiency, scalability, and the use of well-established chemical transformations.

Overall Synthetic Strategy

The synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol can be logically approached in a convergent manner. The proposed synthetic route is illustrated below and involves the sequential introduction of the required functional groups around the cyclobutane core.

Caption: Proposed synthetic pathway for 1-(Boc-amino)-3-fluorocyclobutane-1-methanol.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Strecker Synthesis of 1-Amino-3-oxocyclobutane-1-carbonitrile

The initial step involves the formation of an α-aminonitrile from 3-oxocyclobutane-1-carboxylic acid. To achieve this, the carboxylic acid is first converted to the corresponding ketone, 3-oxocyclobutanone, through a decarboxylation reaction, which can be achieved under thermal conditions or with a suitable catalyst. Subsequently, a Strecker synthesis is performed on 3-oxocyclobutanone.

Protocol:

-

Decarboxylation (Illustrative): 3-Oxocyclobutane-1-carboxylic acid is heated under vacuum to effect decarboxylation to yield 3-oxocyclobutanone. The product is purified by distillation.

-

Strecker Reaction: To a solution of 3-oxocyclobutanone (1.0 eq) in a suitable solvent such as aqueous ammonia or a mixture of methanol and ammonia, add ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with an organic solvent like ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-amino-3-oxocyclobutane-1-carbonitrile.

Causality: The Strecker synthesis is a classic and efficient method for the one-pot synthesis of α-amino acids from aldehydes or ketones. The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile.

Step 2: Hydrolysis of 1-Amino-3-oxocyclobutane-1-carbonitrile to 1-Amino-3-oxocyclobutane-1-carboxylic acid

The α-aminonitrile is then hydrolyzed to the corresponding α-amino acid under acidic or basic conditions. Acidic hydrolysis is often preferred to avoid potential side reactions.

Protocol:

-

Suspend the crude 1-amino-3-oxocyclobutane-1-carbonitrile in concentrated hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture at reflux for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH or NH4OH) to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.

Causality: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water, leading to the formation of a carboxylic acid and ammonia.

Step 3: Boc Protection of 1-Amino-3-oxocyclobutane-1-carboxylic acid

The amino group of the synthesized amino acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.[1]

Protocol:

-

Dissolve 1-amino-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

-

Add a base, such as sodium bicarbonate (NaHCO3) or triethylamine (NEt3), to adjust the pH to approximately 9-10.[2]

-

Add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.2 eq) portion-wise to the stirred solution at 0 °C.[2]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl or citric acid) to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(Boc-amino)-3-oxocyclobutane-1-carboxylic acid.

Causality: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[3][4] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of (Boc)2O.

| Reagent | Stoichiometry | Purpose |

| 1-Amino-3-oxocyclobutane-1-carboxylic acid | 1.0 eq | Starting material |

| (Boc)2O | 1.1 - 1.2 eq | Boc-protecting agent |

| Base (e.g., NaHCO3) | 2.0 - 3.0 eq | Activates the amine |

| Solvent (Dioxane/Water) | - | Reaction medium |

Step 4: Reduction of the Ketone to a Hydroxyl Group

The ketone at the 3-position is selectively reduced to a hydroxyl group. Sodium borohydride (NaBH4) is a suitable reagent for this transformation as it is a mild reducing agent that will not affect the carboxylic acid or the Boc-protecting group.

Protocol:

-

Dissolve 1-(Boc-amino)-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in a suitable solvent like methanol or ethanol at 0 °C.

-

Add sodium borohydride (NaBH4) (1.0-1.5 eq) portion-wise.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Remove the solvent under reduced pressure.

-

Acidify the aqueous residue and extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield 1-(Boc-amino)-3-hydroxycyclobutane-1-carboxylic acid.

Causality: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols while typically not affecting less reactive functional groups like carboxylic acids and esters under standard conditions.

Step 5: Deoxofluorination of the Hydroxyl Group

The hydroxyl group is replaced with a fluorine atom using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) or its less hazardous analogues like Deoxo-Fluor® are commonly employed for this transformation.

Protocol:

-

Dissolve 1-(Boc-amino)-3-hydroxycyclobutane-1-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq) to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Causality: Deoxofluorination with DAST proceeds via the formation of an intermediate fluorosulfite ester, which then undergoes an SN2-type displacement by the fluoride ion to yield the fluorinated product. This reaction often proceeds with inversion of stereochemistry.

Step 6: Reduction of the Carboxylic Acid to the Primary Alcohol

The final step is the reduction of the carboxylic acid to the primary alcohol. A common method for this is the mixed anhydride method followed by reduction with sodium borohydride, which is generally milder than using strong reducing agents like lithium aluminum hydride (LiAlH4) that could potentially affect the Boc group.[5][6]

Protocol:

-

Dissolve 1-(Boc-amino)-3-fluorocyclobutane-1-carboxylic acid (1.0 eq) in dry THF under an inert atmosphere and cool to -15 °C.[5]

-

Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).[5]

-

Stir the mixture for 10-15 minutes to form the mixed anhydride.

-

In a separate flask, prepare a solution of sodium borohydride (NaBH4) (2.0-3.0 eq) in water and cool to 0 °C.

-

Slowly add the mixed anhydride solution to the NaBH4 solution.

-

Stir the reaction mixture for 1-2 hours at 0 °C.

-

Monitor the reaction by TLC.

-

Quench the reaction by the addition of a dilute acid (e.g., 1 M HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 1-(Boc-amino)-3-fluorocyclobutane-1-methanol.

Causality: The carboxylic acid is first activated by conversion to a mixed anhydride with ethyl chloroformate. This makes the carbonyl carbon more electrophilic and susceptible to reduction by the mild hydride donor, sodium borohydride.[5]

Characterization Data (Illustrative)

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR signals (indicative) | Expected ¹⁹F NMR signals (indicative) |

| 1-(Boc-amino)-3-fluorocyclobutane-1-methanol | C₁₀H₁₈FNO₃ | 219.25 | δ 5.0-5.5 (m, 1H, CHF), 4.8-5.2 (br s, 1H, NH), 3.5-3.8 (m, 2H, CH₂OH), 2.0-2.8 (m, 4H, cyclobutane CH₂), 1.45 (s, 9H, C(CH₃)₃) | δ -180 to -220 (m) |

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic route for the preparation of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol. By breaking down the synthesis into logical, well-precedented steps, this guide provides researchers with a clear and actionable framework for obtaining this valuable building block. The emphasis on the rationale behind the choice of reagents and reaction conditions is intended to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the procedures as needed. The successful synthesis of this and related fluorinated cyclobutane derivatives will undoubtedly contribute to the advancement of drug discovery and development programs.

References

- Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.Journal of Medicinal Chemistry.

- Synthesis of Boc- and Z-protected amino acid fluorides employing DAST as a fluorinating agent.Indian Journal of Chemistry - Section B.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)

- A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.BenchChem.

- Alcohol Speed up Boc Protection of Primary Amines.WuXi Biology.

- Amino Alcohol Synthesis Service.BOC Sciences.

-

Cyclobutanone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

- Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids.DigitalCommons@USU.

- N-Boc-1-aminocyclobutanecarboxylic acid synthesis.ChemicalBook.

- Oxidation of cyclobutanol to cyclobutanone.

- Process for the recovery and purification of cyclobutanone.

- Synthesis of aminocyclopentane carboxylic acids.

- Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release amination – electrophilic α‐C−H‐fluorination.

- Convert cyclopentanone to cyclo-butanone and vice versa.Allen.

- Applications of C–H Functionalization Logic to Cyclobutane Synthesis.The Journal of Organic Chemistry.

-

Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. Available at: [Link]

- An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols.

- Preparation of 7-Methyl-7-vinylbicyclo[3.2.0]hept-2-ene Via Cyclobutanone Reduction.Journal of Organic Chemistry.

- Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization.

- Dual protection of amino functions involving Boc.RSC Publishing.

- Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-.PubChem.

- Ring-opening Fluorination of Cyclobutanols and Cyclopropanols C

- Enantioselective Synthesis of 3-Fluorocyclobutane-1-carbaldehyde: Applic

- Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols.The Journal of Organic Chemistry.

- A process for the production of fluorinated cyclobutane.

- Chemists develop reaction cascade to produce fluorin

- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.ChemRxiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Strategic Introduction of Fluorine to Cyclobutane Scaffolds: A Deep Dive into Physicochemical Consequences for Drug Discovery

Abstract

The cyclobutane motif, a strained four-membered ring, has emerged as a valuable scaffold in medicinal chemistry, offering a unique three-dimensional exit vector from a core structure. When strategically embellished with fluorine atoms, the resulting fluorinated cyclobutanes exhibit a fascinating and often advantageous modulation of their physicochemical properties. This technical guide provides an in-depth exploration of these properties, including lipophilicity, acidity/basicity (pKa), metabolic stability, and conformational behavior. By understanding the fundamental principles that govern these changes, researchers and drug development professionals can more effectively leverage fluorinated cyclobutanes to design next-generation therapeutics with enhanced pharmacological profiles. This guide delves into the causality behind experimental choices for characterizing these molecules and provides detailed, field-proven protocols for their evaluation.

The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to fluorine's unique electronic properties, small steric footprint, and the high strength of the carbon-fluorine bond.[2] When combined with the cyclobutane ring, a bioisostere for various functional groups, the resulting fluorinated scaffolds offer a powerful tool to fine-tune a molecule's drug-like properties.[3] The rigid, puckered nature of the cyclobutane ring can project substituents into distinct vectors in three-dimensional space, influencing interactions with biological targets.[3] Fluorination of this scaffold can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its efficacy and safety.

Lipophilicity (logP/logD): A Tale of Two Effects

A compound's lipophilicity, a measure of its partitioning between a lipid and an aqueous phase, is a critical determinant of its pharmacokinetic behavior.[4] The introduction of fluorine to a cyclobutane ring can have a variable and sometimes counterintuitive effect on this property, which is often quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD) for ionizable compounds.

The influence of fluorination on lipophilicity is a delicate balance between two opposing factors: the inherent hydrophobicity of the C-F bond and the inductive effect of the highly electronegative fluorine atom, which can create a dipole moment and increase polarity. The overall effect depends on the number and position of the fluorine atoms, as well as the stereochemistry of the molecule.[5]

For instance, in a series of cis- and trans-1,2-disubstituted cyclobutanes, the logP values generally increase in the series: CH2F ≤ CHF2 < CH3 ≤ CF3 < C2F5.[5] However, the lipophilicity of cis-isomeric CF3- and C2F5-substituted model amides was found to be lower than might be anticipated, a phenomenon attributed to increased polarization of the α-C–H bond.[5] This highlights the crucial role of stereochemistry in determining the overall lipophilicity.

Table 1: Experimentally Determined logP Values for a Selection of Fluorinated Cyclobutane Derivatives

| Compound | Substituent | logP |

| cis-2-(fluoromethyl)cyclobutane-1-carboxamide | CH2F | ~2.0 |

| cis-2-(difluoromethyl)cyclobutane-1-carboxamide | CHF2 | ~2.1 |

| cis-2-(trifluoromethyl)cyclobutane-1-carboxamide | CF3 | 2.31 |

| trans-2-(trifluoromethyl)cyclobutane-1-carboxamide | CF3 | 3.00 |

| cis-2-(pentafluoroethyl)cyclobutane-1-carboxamide | C2F5 | ~2.4 |

| trans-2-(pentafluoroethyl)cyclobutane-1-carboxamide | C2F5 | ~3.0 |

Note: The logP values are approximate and can vary depending on the specific experimental conditions. The data is synthesized from multiple sources for illustrative purposes.[5][6]

Experimental Protocol: Determination of logP/logD by the Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of logP and logD due to its direct measurement principle.[7][8]

Objective: To determine the partition coefficient of a fluorinated cyclobutane derivative between n-octanol and a buffered aqueous solution.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Shaker or rotator

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Solutions:

-

Partitioning:

-

In a vial, add a precise volume of the PBS (e.g., 1 mL).

-

Add a small aliquot of the test compound stock solution to the PBS to achieve the desired final concentration (e.g., 100 µM).

-

Add an equal volume of the pre-saturated n-octanol (e.g., 1 mL).

-

Cap the vial tightly and shake or rotate at a constant speed for a defined period (e.g., 1-2 hours) to allow for partitioning.[4][9]

-

-

Phase Separation:

-

Centrifuge the vial at a sufficient speed and duration to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Analyze the concentration of the test compound in each phase using a validated analytical method.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP = log10 ( [Compound]octanol / [Compound]aqueous )

-

Acidity and Basicity (pKa): The Inductive Effect in Action

The pKa of a molecule is a measure of the acidity of its ionizable groups and is a critical parameter influencing a drug's solubility, absorption, and receptor interactions. The strong electron-withdrawing inductive effect of fluorine can significantly impact the pKa of nearby acidic or basic functional groups on a cyclobutane ring.

Generally, the introduction of fluorine atoms leads to a decrease in the pKa of an acidic group (making it more acidic) and a decrease in the pKa of the conjugate acid of a basic group (making the base weaker). This is because the electronegative fluorine atoms help to stabilize the resulting conjugate base by delocalizing the negative charge.

Studies have shown that for cyclobutane carboxylic acids, the pKa decreases with an increasing number of fluorine atoms on the ring. For example, the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group on a carboxylic acid resulted in a pKa decrease of nearly 2 units (from 4.79 to 2.92).[2] Similarly, for cyclobutane-derived amines, fluorination leads to a decrease in basicity.[10]

Table 2: Experimentally Determined pKa Values for Selected Fluorinated Cyclobutane Derivatives

| Compound | Functional Group | pKa |

| 1-(tert-butyl)cyclobutane-1-carboxylic acid | Carboxylic Acid | 4.79 |

| 1-(trifluoromethyl)cyclobutane-1-carboxylic acid | Carboxylic Acid | 2.92 |

| 1-(tert-butyl)cyclobutan-1-amine hydrochloride | Amine (conjugate acid) | 10.69 |

| 1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | Amine (conjugate acid) | 5.29 |

| cis-3-(fluoromethyl)cyclobutane-1-carboxylic acid | Carboxylic Acid | ~4.4 |

| cis-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | Carboxylic Acid | ~3.8 |

Note: The pKa values are synthesized from multiple sources for illustrative purposes.[2][10]

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[11]

Objective: To determine the pKa of a fluorinated cyclobutane derivative by monitoring the pH change during titration with a strong acid or base.

Materials:

-

Test compound

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

High-purity water

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the test compound and dissolve it in a known volume of water to create a solution of known concentration (e.g., 10 mM).

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions.

-

Place the beaker containing the test compound solution on the stir plate and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Fill the burette with the standardized titrant (NaOH for an acidic compound, HCl for a basic compound).

-

-

Titration:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point.[12]

-

Metabolic Stability: The C-F Bond as a Metabolic Shield

Metabolic instability is a major reason for drug candidate failure. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s (CYPs).[13]

By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" can be shielded, leading to a longer half-life and improved bioavailability. However, the effect of fluorination on metabolic stability is not always straightforward and is highly dependent on the specific compound and the metabolic pathway involved.[14] In some cases, fluorination can alter the electronic properties of the molecule in a way that directs metabolism to other sites.[15]

The metabolic stability of fluorinated cyclobutanes has been shown to be variable.[2] For some compounds, the incorporation of a trifluoromethyl-cyclobutyl group led to an increase in metabolic stability, while for others, it resulted in a decrease.[2] This underscores the importance of experimental evaluation for each new chemical entity.

Table 3: In Vitro Metabolic Stability of Selected Fluorinated Cyclobutane Analogues in Human Liver Microsomes (HLM)

| Compound | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Model Compound A (tert-butyl) | 12 |

| Model Compound A (CF3-cyclobutyl) | 1 |

| Model Compound B (tert-butyl) | 11 |

| Model Compound B (CF3-cyclobutyl) | 16 |

Note: Data is illustrative and synthesized from published studies. A lower CLint value indicates higher metabolic stability.[2]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

The HLM assay is a standard in vitro method to assess the susceptibility of a compound to phase I metabolism.[16]

Objective: To determine the rate of disappearance of a fluorinated cyclobutane derivative when incubated with human liver microsomes.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Incubator/water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

-

96-well plates

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[1]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the ice-cold quenching solution to stop the reaction.[17]

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining compound versus time.

-

The slope of the linear portion of this plot is the elimination rate constant (k).

-

The in vitro half-life (t1/2) can be calculated as 0.693/k.

-

The intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.

-

Conformational Landscape: The Puckered Nature of Fluorinated Cyclobutanes

Unlike the planar cyclopropane, the cyclobutane ring is not flat but exists in a puckered or "butterfly" conformation to relieve torsional strain.[18] This puckering creates two distinct substituent positions: axial and equatorial. The introduction of fluorine atoms can influence the conformational preference of the ring.

The conformational analysis of fluorinated cyclobutanes can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing coupling constants and Nuclear Overhauser Effects (NOEs).[19] Quantum mechanical calculations are also a powerful tool to predict the most stable conformations and the energy barriers between them.[20]

The preferred conformation is a result of a complex interplay of steric and electronic effects. For example, in cis-1,2-disubstituted (fluoro)alkyl cyclobutanes, a synclinal orientation of the C-F and α-C-H bonds is prevalent for CH2F- and CHF2-substituted derivatives.[5] In contrast, an antiperiplanar orientation is favored for cis-isomeric CF3- and C2F5-substituted cyclobutanes, which can be attributed to H-H/C-F hyperconjugation.[5] Understanding these conformational preferences is crucial as they can dictate the spatial orientation of pharmacophoric groups and their interaction with the target protein.

Caption: The puckering of the cyclobutane ring from a high-energy planar state to a more stable butterfly conformation.

Conclusion: A Versatile Toolkit for Drug Design

Fluorinated cyclobutanes represent a powerful and versatile class of building blocks in modern drug discovery. The strategic incorporation of fluorine into the cyclobutane scaffold allows for the fine-tuning of a wide range of physicochemical properties that are critical for a molecule's success as a drug. From modulating lipophilicity and pKa to enhancing metabolic stability and influencing conformation, the effects of fluorination are profound and multifaceted. By understanding the underlying principles and employing robust experimental methodologies as outlined in this guide, medicinal chemists can harness the full potential of fluorinated cyclobutanes to design innovative therapeutics with superior efficacy and safety profiles. The continued exploration of this chemical space promises to yield exciting new drug candidates for a wide range of diseases.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). Retrieved from [Link]

-

Determination of Partitioning Coefficient by UPLC-MS/MS : Waters. (n.d.). Retrieved from [Link]

-

LogP / LogD shake-flask method v1 - ResearchGate. (2024, August). Retrieved from [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. (2024, November 11). Retrieved from [Link]

-

Conformation: Torsional, Angular and Steric Strain: Cyclobutane - YouTube. (2022, October 27). Retrieved from [Link]

-

Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016, April 22). Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system DISSERTATION zur - CORE. (n.d.). Retrieved from [Link]

-

Measured pKa values (23 °C) for building blocks 6–11, as well as the parent cyclobutane derivatives (R=H). - ResearchGate. (n.d.). Retrieved from [Link]

-

Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. (n.d.). Retrieved from [Link]

-

17.3: Acid-Base Titrations - Chemistry LibreTexts. (2020, September 8). Retrieved from [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. (n.d.). Retrieved from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH. (n.d.). Retrieved from [Link]

-

Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog. (2026, January 7). Retrieved from [Link]

-

Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation. (n.d.). Retrieved from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026, January 6). Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (n.d.). Retrieved from [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). Retrieved from [Link]

-

(A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... - ResearchGate. (n.d.). Retrieved from [Link]

-

Determination of pKa's from titration curves. (n.d.). Retrieved from [Link]

-

NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 | Books Gateway. (2025, December 3). Retrieved from [Link]

-

Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis | Organic Letters - ACS Publications. (2024, June 18). Retrieved from [Link]

-

Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies | Journal of the American Chemical Society. (2026, February 2). Retrieved from [Link]

-

Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

-

Experiment 6 Titration II – Acid Dissociation Constant - UCCS Chemistry. (n.d.). Retrieved from [Link]

-

Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives - Chapman University Digital Commons. (2024, December 5). Retrieved from [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21). Retrieved from [Link]

Sources

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 4. enamine.net [enamine.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. chemistry.uccs.edu [chemistry.uccs.edu]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. auremn.org.br [auremn.org.br]

The Strategic Incorporation of Fluorine: A Technical Guide to 1-(Boc-amino)-3-fluorocyclobutane-1-methanol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol (CAS Number: 1232365-48-8), a valuable building block in modern medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed, plausible synthetic route, and outline robust analytical methodologies for its characterization. Furthermore, this guide will explore the strategic importance of the fluorinated cyclobutane motif in drug design, with a particular focus on its applications in the development of novel therapeutics and imaging agents. This document is intended to be a practical resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the 3-fluorocyclobutane moiety has emerged as a particularly interesting structural element. Its rigid, puckered conformation can effectively stabilize specific molecular geometries, which is a critical factor in optimizing interactions with biological targets.[2][3] This conformational restriction, coupled with the electronic effects of the fluorine atom, makes fluorinated cyclobutanes attractive bioisosteres for more flexible or metabolically labile groups.[3]

1-(Boc-amino)-3-fluorocyclobutane-1-methanol, with its protected amine and primary alcohol functionalities, serves as a versatile synthetic intermediate for introducing this valuable fluorinated scaffold into a wide range of bioactive molecules. Its structural relationship to compounds used in Positron Emission Tomography (PET) imaging, such as Fluciclovine ([18F]FACBC), underscores its potential in the development of both therapeutic and diagnostic agents.[4][5][6]

Physicochemical Properties & Data

A thorough understanding of the physicochemical properties of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol is essential for its effective use in synthesis and process development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1232365-48-8 | [7] |

| Molecular Formula | C10H18FNO3 | [7] |

| Molecular Weight | 219.26 g/mol | [7] |

| IUPAC Name | tert-butyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate | [7] |

| Appearance | White solid | [7] |

| Purity | Typically >97% | [7] |

| Storage | Store at room temperature | [7] |

Synthesis and Mechanism

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 1-(Boc-amino)-3-fluorocyclobutane-1-methanol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Oxocyclobutane-1-carboxylic acid

-

Rationale: This step involves the selective decarboxylation of a symmetrical dicarboxylic acid to yield the corresponding monocarboxylic acid with a ketone functionality.

-

Procedure: 1,1-Cyclobutanedicarboxylic acid is heated under vacuum. The reaction is monitored by the evolution of CO2. Upon completion, the crude product is purified by distillation or recrystallization.

Step 2: Synthesis of Methyl 3-oxocyclobutane-1-carboxylate

-

Rationale: Esterification of the carboxylic acid protects it for the subsequent reduction step and improves its solubility in organic solvents.

-

Procedure: 3-Oxocyclobutane-1-carboxylic acid is dissolved in methanol. A catalytic amount of sulfuric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 3: Synthesis of Methyl 3-hydroxycyclobutane-1-carboxylate

-

Rationale: Selective reduction of the ketone to a secondary alcohol is a key transformation. Sodium borohydride is a mild and effective reducing agent for this purpose.

-

Procedure: Methyl 3-oxocyclobutane-1-carboxylate is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise. The reaction is stirred until the starting material is consumed. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the alcohol.

Step 4: Synthesis of Methyl 3-fluorocyclobutane-1-carboxylate

-

Rationale: Deoxyfluorination is a crucial step to introduce the fluorine atom. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.

-

Procedure: Methyl 3-hydroxycyclobutane-1-carboxylate is dissolved in an anhydrous, aprotic solvent such as dichloromethane and cooled. DAST is added dropwise, and the reaction is allowed to warm to room temperature. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted, dried, and purified by column chromatography.

Step 5: Synthesis of 3-Fluorocyclobutane-1-carboxylic acid

-

Rationale: Hydrolysis of the methyl ester regenerates the carboxylic acid functionality, which is required for the subsequent Curtius rearrangement.

-

Procedure: Methyl 3-fluorocyclobutane-1-carboxylate is dissolved in a mixture of methanol and water containing lithium hydroxide. The reaction is stirred at room temperature until the ester is fully hydrolyzed. The methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl. The product is extracted, dried, and concentrated.

Step 6: Synthesis of tert-Butyl (3-fluorocyclobutyl)carbamate

-

Rationale: The Curtius rearrangement provides a pathway to convert the carboxylic acid to a Boc-protected amine. Diphenylphosphoryl azide (DPPA) is a common reagent for this one-pot procedure.

-

Procedure: 3-Fluorocyclobutane-1-carboxylic acid is dissolved in an anhydrous solvent like toluene. Triethylamine is added, followed by the dropwise addition of DPPA. The mixture is heated to induce the rearrangement to the isocyanate. After cooling, tert-butanol is added, and the mixture is heated to form the Boc-protected amine. The product is purified by column chromatography.

Step 7: Synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-carboxylic acid

-

Rationale: This step involves the regioselective carboxylation at the carbon adjacent to the nitrogen atom. This can be achieved by deprotonation with a strong base followed by quenching with carbon dioxide.

-

Procedure: tert-Butyl (3-fluorocyclobutyl)carbamate is dissolved in an anhydrous ether solvent and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is added dropwise. The reaction is stirred for a period to allow for deprotonation, and then dry carbon dioxide gas is bubbled through the solution. The reaction is quenched with water, and the product is extracted and purified.

Step 8: Synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol

-

Rationale: The final step is the reduction of the carboxylic acid to the primary alcohol. Borane-tetrahydrofuran complex is a suitable reagent for this transformation.

-

Procedure: 1-(Boc-amino)-3-fluorocyclobutane-1-carboxylic acid is dissolved in anhydrous THF and cooled. A solution of borane-tetrahydrofuran complex is added dropwise. The reaction is allowed to warm to room temperature and then gently refluxed. After completion, the reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the target compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol. The following section details the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.[10][11][12][13]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at approximately 1.4 ppm integrating to 9 protons), the hydroxymethyl group (a singlet or a multiplet around 3.6 ppm integrating to 2 protons), and the cyclobutane ring protons. The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal couplings, as well as coupling to the fluorine atom. The proton on the fluorine-bearing carbon will show a characteristic doublet of triplets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), the methyl carbons of the Boc group (around 28 ppm), the carbon bearing the amino and hydroxymethyl groups, the hydroxymethyl carbon (around 65 ppm), and the carbons of the cyclobutane ring. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.[10]

Caption: A typical workflow for the NMR analysis of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol. A reverse-phase HPLC method is generally suitable.[14][15]

Illustrative RP-HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This method should provide a sharp, symmetrical peak for the main component, allowing for accurate purity determination.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol make it a highly valuable building block for the synthesis of a variety of biologically active molecules.[1]

Precursor for PET Imaging Agents

The most direct and significant application of this scaffold is in the synthesis of PET imaging agents. The non-radioactive ("cold") version of Fluciclovine ([19F]FACBC) can be synthesized from this building block. The primary alcohol can be oxidized to a carboxylic acid, and the Boc protecting group can be removed to yield the final amino acid. The fluorinated cyclobutane core is known to be recognized by amino acid transporters, which are often upregulated in cancer cells, leading to the accumulation of the radiotracer in tumors.[4][5][6][16]

Caption: Synthetic pathway from the title compound to the PET agent [18F]FACBC.

Scaffold for Novel Therapeutics

The conformational rigidity imparted by the 3-fluorocyclobutane ring can be exploited in the design of small molecule inhibitors.[2][3] By incorporating this scaffold, medicinal chemists can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a specific target. The amino and alcohol functionalities of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol provide convenient handles for further chemical modifications, allowing for its incorporation into a diverse range of molecular architectures.

The fluorine atom can also participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, further enhancing binding affinity. Moreover, the presence of the C-F bond can block sites of metabolism, leading to improved pharmacokinetic properties.[17]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(Boc-amino)-3-fluorocyclobutane-1-methanol.

Hazard Identification:

-

Skin Irritation: May cause skin irritation upon contact.[7]

-

Eye Irritation: May cause serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[7][18]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[19][20][21]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[20]

-

Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[19]

Conclusion

1-(Boc-amino)-3-fluorocyclobutane-1-methanol is a strategically important building block in contemporary drug discovery. Its unique combination of a conformationally constrained fluorinated scaffold and versatile functional handles makes it an invaluable tool for medicinal chemists. The insights and protocols provided in this technical guide are intended to empower researchers to effectively utilize this compound in the design and synthesis of the next generation of innovative therapeutics and diagnostic agents.

References

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- The Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.

- ResearchGate. Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine.

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Axalta Coating Systems. (2020, September 23). SAFETY DATA SHEET Section 1. Identification Section 2.

- PubMed. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors.

- tert-butyl N-[3-fluoro-1-(hydroxymethyl)

- Solve Rite SAFETY DATA SHEET. (2007, February 21). Amazon S3.

- Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.

- PubMed. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide.

- ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.

- ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7.

- KOHLER CO.

- PubMed Central. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- PubMed. Applications of fluorine-containing amino acids for drug design. (2020, January 15).

- PubMed. Complete 1H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture.

- WO 2016/020526 A1 - Common Organic Chemistry. (2016, February 11).

- PubMed. Stereoselective synthesis and biological evaluation of syn-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid as a potential positron emission tomography brain tumor imaging agent. (2009, March 1).

- PubChem. tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)

- National Center for Biotechnology Information. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. (2004, October 18).

- American Chemical Society. (2026, January 22).

- General Methods NMR spectra were recorded on Bruker Avance 300 (300 MHz. Chemical shifts (ppm)

- PubMed. Fluciclovine, Anti-1-Amino-3-[ 18 F]-Fluorocyclobutane-1-Carboxylic Acid: A Novel Radiotracer for Meningioma.

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

- SIELC Technologies.

- BLDpharm. 2088965-71-1|tert-Butyl ((1R,3S)-3-fluorocyclopentyl)

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 4. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fluciclovine, Anti-1-Amino-3-[18F]-Fluorocyclobutane-1-Carboxylic Acid: A Novel Radiotracer for Meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tert-butyl N-[3-fluoro-1-(hydroxymethyl)cyclobutyl]carbamate 97% | CAS: 1232365-48-8 | AChemBlock [achemblock.com]

- 8. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 9. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Complete 1H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 15. tert-Butyl carbamate | SIELC Technologies [sielc.com]

- 16. Stereoselective synthesis and biological evaluation of syn-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid as a potential positron emission tomography brain tumor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate | C12H21NO3 | CID 118997546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. axalta.com [axalta.com]

- 20. s3.amazonaws.com [s3.amazonaws.com]

- 21. kohler.com [kohler.com]

Commercial & Technical Profile: 1-(Boc-amino)-3-fluorocyclobutane-1-methanol

Topic: Commercial Availability & Technical Profile of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Procurement Specialists

Executive Summary

1-(Boc-amino)-3-fluorocyclobutane-1-methanol (CAS: 1232365-48-8) is a high-value, conformationally restricted building block used primarily in the design of peptidomimetics and fragment-based drug discovery (FBDD). Structurally, it represents a cyclic bioisostere of serine or threonine, offering rigidification of the peptide backbone while introducing a fluorine atom to modulate lipophilicity (

Commercially, this compound is classified as a scarce, high-tier intermediate . It is typically available as a "Make-to-Order" item or in limited gram-scale stock from specialized fluoro-chemistry vendors. This guide outlines the supply landscape, critical quality attributes (specifically stereochemistry), and validated handling protocols.

Chemical Specifications & Identity

| Property | Specification |

| IUPAC Name | tert-butyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate |

| CAS Number | 1232365-48-8 |

| Molecular Formula | |

| Molecular Weight | 219.25 g/mol |

| SMILES | OCC1(CC(C1)F)NC(=O)OC(C)(C)C |

| Key Functional Groups | Boc-amine (Acid labile), Primary Alcohol (Nucleophilic), Secondary Fluoride |

| Stereochemistry | Exists as cis and trans diastereomers (relative to F and |

Market Landscape & Supply Chain Analysis

Availability Status

Unlike common amino acid derivatives, this scaffold is not a commodity chemical .

-

Global Stock: Extremely low (<100g globally in immediate circulation).

-

Lead Time: 2–3 weeks (Stock) vs. 8–12 weeks (Synthesis-on-demand).

-

Primary Vendors: Specialized CROs (e.g., BLD Pharm, Enamine, WuXi AppTec, Combi-Blocks).

Cost Estimation (Q1 2026 Projections)

Due to the multi-step synthesis involving fluorination and quaternary center formation, pricing is premium.

| Pack Size | Estimated Cost (USD) | Unit Price ($/g) |

| 250 mg | $120 - $150 | ~$540 |

| 1.0 g | $300 - $450 | ~$375 |

| 5.0 g | $1,200 - $1,500 | ~$270 |

Procurement Strategy: For requirements >5g, it is cost-effective to purchase the corresponding carboxylic acid (CAS: 1363380-71-5) and perform the reduction in-house (see Section 4).

Technical Deep Dive: Synthesis & Stereochemistry

The Stereochemical Challenge

The core challenge with 1,3-disubstituted cyclobutanes is the cis/trans isomerism. Because C1 is a quaternary center (Amino + Hydroxymethyl) and C3 bears a Fluorine, two diastereomers exist.

-

Syn-isomer: Fluorine and Amine on the same face.

-

Anti-isomer: Fluorine and Amine on opposite faces.

Most commercial routes utilizing Bucherer-Bergs chemistry on 3-fluorocyclobutanone yield a thermodynamic mixture (typically ranging from 1:1 to 3:1). Crucial: If your SAR (Structure-Activity Relationship) depends on vector orientation, you must separate these isomers via Prep-HPLC or request stereochemically pure batches.

Manufacturing Workflow

The industrial synthesis typically follows the "Ketone Route," utilizing 3-fluorocyclobutanone as the divergent point.

Figure 1: Standard industrial synthesis workflow. The reduction at Step 6 is the most common point of failure due to potential over-reduction or Boc-migration.

Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) blindly for fluorinated cyclobutanes is risky due to the distinct NMR signatures of the isomers.

Isomer Determination via -NMR

The most reliable method to determine the diastereomeric ratio (dr) is

-

Mechanism: The Through-Space coupling and chemical shift environment differ significantly between the fluorine cis to the nitrogen vs. trans.

-

Protocol: Run

-NMR (decoupled). Expect two distinct multiplets if the sample is a mixture. Integration of these peaks gives the precise dr.

QC Decision Tree

Use this workflow to validate incoming batches before committing them to high-value synthesis.

Figure 2: Quality Control Decision Tree for incoming fluorinated building blocks.

Handling & Stability

Storage Conditions

-

Temperature: Store at 2–8°C (short term) or -20°C (long term).

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

-

Stability: The Boc group is stable to basic conditions but sensitive to heat (>60°C) and strong acids. The primary alcohol is prone to oxidation if left in air; ensure the cap is sealed with Parafilm.

Reaction Safety

When utilizing the hydroxyl group (e.g., for Appel reaction or mesylation):

-

Warning: Cyclobutane rings possess ring strain (~26 kcal/mol). Avoid harsh Lewis acids that might trigger ring-opening or rearrangement, particularly in the presence of the fluorine substituent which can act as a leaving group under extreme forcing conditions (though rare at C3).

References

-

ChemicalBook. (2025).[1][2][3] 1-(Boc-amino)-3-fluorocyclobutane-1-methanol Product Page. Retrieved from

-

Achmem. (2025). 1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid Catalog. Retrieved from

-

Yu, W., et al. (2009).[2][4] "Stereoselective synthesis and biological evaluation of syn-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid." Bioorganic & Medicinal Chemistry, 17(5), 1982-1990.[4]

-

Chernykh, A. V., et al. (2015).[1] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015(29), 6466-6471.

-

National Institutes of Health. (2023). "Stereochemical Analysis of Trifluoroacetamide Derivatives." PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-(Boc-amino)-3-fluorocyclobutane-1-methanol | 1232365-48-8 [chemicalbook.com]

- 4. Stereoselective synthesis and biological evaluation of syn-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid as a potential positron emission tomography brain tumor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability & Handling of Boc-Protected Amino Alcohols

Executive Summary & Strategic Importance

N-Boc (tert-butyloxycarbonyl) amino alcohols are pivotal intermediates in the synthesis of peptide isosteres, protease inhibitors, and chiral auxiliaries. Their structural integrity hinges on the stability of the carbamate linkage and the preservation of the chiral center adjacent to the nitrogen.

While the Boc group is classically defined as acid-labile and base-stable, Boc-amino alcohols present unique stability challenges distinct from simple Boc-amines. The presence of the hydroxyl group creates an intramolecular nucleophile/electrophile pair that can lead to oxazolidinone cyclization or racemization under conditions normally considered "safe."

This guide provides a mechanistic deep-dive into these stability profiles, offering validated protocols to mitigate degradation during synthesis, purification, and storage.

Chemical Stability Profile

The stability of Boc-amino alcohols is dictated by the interplay between the carbamate protecting group and the free hydroxyl moiety.

Stability Matrix

| Parameter | Stability Status | Critical Thresholds & Notes |

| Acids (Strong) | Unstable | Cleaves rapidly in TFA, HCl/Dioxane, or HBr/AcOH. |

| Acids (Weak) | Conditional | Stable to dilute acetic acid. Risk: Silica gel (weakly acidic) can induce slow deprotection or cyclization upon heating. |

| Bases (General) | Stable | Resistant to NaOH, KOH, LiOH, and tertiary amines (TEA, DIPEA) at RT. |

| Nucleophiles | Stable | Resistant to amines, hydrazine, and hydride reducing agents (NaBH4, LiAlH4). |

| Thermal | Moderate | Stable < 60°C. Above 80°C (especially in vacuo or on silica), risk of isobutylene elimination or cyclization increases. |

| Oxidation | Variable | The Boc group survives oxidative conditions (Swern, Dess-Martin), but the |

Critical Degradation Pathways (Mechanistic Insights)

Understanding how these molecules fail is essential for preventing loss.

Pathway A: Oxazolidinone Cyclization (The "Hidden" Rearrangement)

Unlike simple amides which undergo N

-

Trigger: Activation of the hydroxyl group (e.g., Mesylation, Tosylation, or Mitsunobu conditions) makes the carbon electrophilic.

-

Mechanism: The carbonyl oxygen of the Boc group acts as an intramolecular nucleophile, attacking the activated carbon, displacing the leaving group, and closing the ring.

-

Consequence: Loss of the Boc group and formation of a cyclic carbamate.[1] Crucially, this proceeds with inversion of configuration at the hydroxyl carbon (SN2).

Pathway B: Silica-Mediated Deprotection

A common laboratory error is the degradation of Boc-amino alcohols during flash chromatography.

-

Mechanism: Silica gel is slightly acidic (pH 4-5). At elevated temperatures (e.g., concentrating fractions on a rotovap at >45°C), the surface acidity is sufficient to protonate the Boc carbonyl, catalyzing the elimination of the tert-butyl cation.

-

Prevention: Neutralize silica with 1% Triethylamine (TEA) in the eluent or keep rotovap bath temperatures < 35°C.

Pathway C: Racemization During Oxidation

When converting Boc-amino alcohols to aldehydes (e.g., for reductive amination), the

-

Risk: Over-exposure to base (e.g., TEA in Swern oxidation) or warming above -20°C before quenching can lead to enolization and loss of optical purity.

Visualization of Degradation Pathways

Figure 1: Primary degradation pathways for N-Boc amino alcohols. Note the divergence between simple deprotection and structural rearrangement (cyclization).

Validated Experimental Workflows

Protocol 1: Synthesis via Mixed Anhydride Reduction

Direct reduction of Boc-Amino Acids is the industry standard. This method avoids the racemization risks associated with forming active esters.

Reagents:

-

Boc-Amino Acid (1.0 equiv)[2]

-

Isobutyl Chloroformate (IBCF) (1.1 equiv)

-

N-Methylmorpholine (NMM) (1.1 equiv)

-

Sodium Borohydride (NaBH4) (2.5 equiv)

-

Solvents: THF (anhydrous), Methanol.

Step-by-Step:

-

Activation: Dissolve Boc-AA in THF at -10°C . Add NMM, followed by dropwise addition of IBCF. Stir for 15 min to form the mixed anhydride. Precipitation of NMM·HCl is normal.

-

Reduction: Filter off the salts (optional but cleaner) or add the suspension directly to a solution of NaBH4 in H2O/THF at 0°C . Caution: Gas evolution (H2).

-

Quench: After 30 min, quench carefully with 1M KHSO4 (maintain cold temp).

-

Workup: Extract with EtOAc. Wash with NaHCO3 (sat) and Brine.

-

Validation: 1H NMR should show disappearance of the mixed anhydride peaks and appearance of -CH2OH protons (multiplets around 3.5-3.8 ppm).

Protocol 2: Safe Swern Oxidation (Aldehyde Synthesis)

Designed to prevent

Reagents:

-

Oxalyl Chloride (1.5 equiv)

-

DMSO (2.4 equiv)

-

Boc-Amino Alcohol (1.0 equiv)

-

Diisopropylethylamine (DIPEA) (5.0 equiv)

-

Solvent: DCM (anhydrous).

Step-by-Step:

-

Activator Formation: Cool DCM to -78°C . Add Oxalyl Chloride.[3][4][5] Add DMSO dropwise. Stir 15 min. Solution must remain clear/colorless.

-

Substrate Addition: Add Boc-Amino Alcohol in minimal DCM slowly. Stir 30-45 min at -78°C.

-

Base Addition: Add DIPEA dropwise. Crucial: The reaction must be kept at -78°C during addition.

-

Warming: Allow to warm to 0°C over 30 mins (do not go to RT immediately).

-

Quench: Pour into cold 1M KHSO4 or Phosphate Buffer (pH 5-6). Avoid strong acidic quench to protect Boc.

-

Purification: Immediate use is recommended. If purification is needed, use silica neutralized with 1% Et3N.

Quality Control & Storage

Analytical Controls

-

HPLC: Use a C18 column with a generic gradient (Water/ACN + 0.1% Formic Acid).

-

Note: Avoid TFA in the mobile phase if the run time is long or fraction collection is planned, as concentration of TFA-containing fractions can degrade the Boc group.

-

-

TLC: Stain with Ninhydrin (requires heating/deprotection on plate to turn purple) or PMA (Phosphomolybdic Acid).

-

Chiral HPLC: Mandatory for verifying optical purity after oxidation steps.

Storage Directives

-

Condition: Store solid Boc-amino alcohols at -20°C .

-

Atmosphere: Store under Argon/Nitrogen.

-

Container: Amber glass (if aldehyde); standard glass for alcohols.

-

Shelf Life:

-

Solid: >2 years if kept dry.

-

Solution: <24 hours (prone to oxidation to aldehyde or aggregation).

-

Workflow Logic Diagram

Figure 2: Operational workflow and critical control points (CCPs) for handling Boc-amino alcohols.

References

-

BenchChem. Stability and Storage of N-Boc-Aminomethanol: A Technical Guide. Retrieved from

-

Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from

-

Apelqvist, T., & Wensbo, D. (1996).[6] Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure.[6][7] Tetrahedron Letters, 37(9), 1471-1472.[7] Retrieved from

-

Chemistry Steps. Swern Oxidation Mechanism and Side Reactions. Retrieved from

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (General Reference for Stability Matrix).

- Gao, Y., & Sharpless, K. B. (1988). Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive.

Sources

- 1. N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure [academia.edu]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

The Puckered Conformation of Cyclobutane: A Structural & Thermodynamic Guide for Drug Design

The following technical guide is structured to provide actionable, high-level insights for researchers in medicinal chemistry and structural biology.

Executive Summary: Escaping Flatland

In modern drug discovery, the "escape from flatland" (increasing

Contrary to textbook simplifications, cyclobutane is not planar .[2] It adopts a "puckered" or "butterfly" conformation to minimize thermodynamic strain. Understanding this pucker is not merely an academic exercise; it is a requisite for predicting the spatial vectoring of pharmacophores in bioisostere design. This guide dissects the forces driving this conformation and provides a validated workflow for characterizing substituted cyclobutane rings.

The Thermodynamic Conflict: Why Pucker?

The structure of cyclobutane is the result of a competitive equilibrium between two opposing strain forces: Baeyer Strain (Angle Strain) and Pitzer Strain (Torsional Strain).

The Forces at Play

If cyclobutane were planar (

-

Angle Strain: The C-C-C bond angle would be 90°. Compared to the ideal tetrahedral angle of 109.5°, this is a deviation of 19.5°.

-

Torsional Strain: All four C-C bonds would be fully eclipsed. With 8 pairs of eclipsed C-H bonds, the torsional energy penalty is severe (~4.0 kJ/mol per interaction

8

To relieve this massive torsional strain, the ring twists (puckers).

-

The Trade-off: Puckering reduces the C-C-C bond angle to ~88°, actually increasing angle strain slightly.[2][3] However, this is energetically paid for by a significant decrease in torsional strain as the C-H bonds move toward a staggered conformation.

Quantitative Parameters (Table 1)

| Parameter | Planar ( | Puckered ( | Experimental Value (Ref) |

| Symmetry | -- | ||

| C-C-C Bond Angle | 90° | ~88° | 88.0° |

| Puckering Angle ( | 0° | ~25-35° | 29.6° |

| Inversion Barrier | 0 kcal/mol | -- | ~1.4 kcal/mol (498 cm⁻¹) |

| C-C Bond Length | -- | -- | 1.554 Å |

Data compiled from electron diffraction and ab initio CCSD(T) studies [1, 2].

Dynamic Behavior: The Butterfly Motion

Cyclobutane is not static.[1][2][3][4][5][6] It undergoes a rapid ring inversion known as the "butterfly motion," flipping between two equivalent puckered minima via a planar transition state.

Energy Landscape Visualization

The following diagram illustrates the potential energy surface of this inversion. Note the low energy barrier (~1.4 kcal/mol), which implies that at room temperature, unsubstituted cyclobutane averages to a planar structure on the NMR timescale, though the instantaneous structure is puckered.

Figure 1: Energy profile of cyclobutane ring inversion. The system avoids the planar transition state due to maximal torsional strain.

Substituent Effects in Drug Design

When substituents are added (e.g., in a drug scaffold), the degeneracy of the two puckered forms is broken. The ring will preferentially adopt a specific pucker to place bulky groups in "pseudo-equatorial" positions, similar to cyclohexane but less pronounced.

1,3-Disubstitution: The Geometric Switch

This is the most critical isomerism for linker design.

-

cis-1,3-disubstituted: The ring puckers to place both substituents in pseudo-equatorial positions (diequatorial). This creates a "bent" vector.

-

trans-1,3-disubstituted: One substituent is pseudo-equatorial, the other pseudo-axial. The ring flattens slightly to minimize trans-annular strain. This creates a "linear" vector.

Application: Using trans-1,3-cyclobutane as a bioisostere for a 1,4-phenyl ring allows for a linear connection with improved metabolic stability and no aromaticity (lower toxicity risk).

Experimental Protocol: Characterizing the Pucker

To validate the conformation of a cyclobutane-containing lead molecule, rely on the following self-validating workflow. Do not rely solely on DFT predictions without experimental anchoring.

Protocol: NMR Conformational Analysis

Objective: Determine the dominant puckered conformer in solution.

-

Acquire High-Field 1H NMR: Obtain spectra (min 500 MHz) in a non-viscous solvent (CDCl3 or d6-DMSO).

-

Extract Vicinal Couplings (

): Focus on the coupling between methine and methylene protons.-

cis couplings (pseudo-eq/pseudo-ax) are typically larger (8-11 Hz).

-

trans couplings (pseudo-ax/pseudo-ax) are smaller in cyclobutanes (unlike cyclohexanes) due to the specific dihedral angles involved in the pucker (~25°).

-

-

Karplus Analysis: Use the generalized Karplus equation for 4-membered rings:

-

Note: For cyclobutanes, coefficients differ from standard alkyl chains. A reliable set is

(approximate).

-

-

NOE Validation: Perform 1D-NOESY.

-

Strong NOE between 1,3-substituents confirms the cis (diaxial or diequatorial) proximity in the puckered form.

-

Protocol: Computational Modeling (DFT)

Objective: Calculate the energy barrier for your specific derivative.

-

Input Generation: Build 3D start structures (cis and trans).

-

Methodology:

-

Optimization: B3LYP/6-311G(d,p) (Cost-effective standard).

-

Refinement: M06-2X/def2-TZVP (Better for dispersion forces/strain).

-

-

Transition State Search: Scan the dihedral angle (

) from -40° to +40° in 5° steps. -

Validation: Compare calculated Boltzmann-weighted couplings with experimental NMR couplings.

Visualization of Analytical Workflow

Figure 2: Integrated workflow for determining cyclobutane conformation in drug candidates.

References

-